molecular formula C17H20N4O B2609666 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396747-97-9

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2609666
CAS No.: 1396747-97-9
M. Wt: 296.374
InChI Key: NUNJTEOYCWJAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazinamide , which is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Chemical Structure and Molecular Interaction

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a compound with potential applications in scientific research due to its unique molecular structure and the ability to interact with specific receptors. For instance, the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor was studied using conformational analysis and comparative molecular field analysis (CoMFA), revealing insights into its binding interactions and suggesting its potential for receptor-targeted studies (Shim et al., 2002).

Antimicrobial Applications

Compounds with structural similarities to this compound have been explored for their antimicrobial properties. A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives showcased significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the compound's potential as a scaffold for developing new antimycobacterial agents (Srinivasarao et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The structural framework of this compound lends itself to modification and exploration as enzyme inhibitors. One study described the synthesis and anti-acetylcholinesterase activity of related piperidine derivatives, indicating potential applications in therapeutic interventions for conditions such as Alzheimer's disease (Sugimoto et al., 1990).

Cancer Research

Another area of application is in cancer research, where compounds like this compound can serve as leads for the development of antineoplastic agents. The discovery of related compounds with selective histone deacetylase (HDAC) inhibition showcases the potential of these molecules in designing cancer therapeutics (Zhou et al., 2008).

Drug Development and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of compounds is crucial in drug development. A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor with structural similarities, in chronic myelogenous leukemia patients, provides valuable insights into the metabolic pathways, aiding in the development of safer and more effective drugs (Gong et al., 2010).

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that these compounds could be further explored for their potential as anti-tubercular agents.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(15-4-2-1-3-5-15)20-12-14-6-10-21(11-7-14)16-13-18-8-9-19-16/h1-5,8-9,13-14H,6-7,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNJTEOYCWJAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.